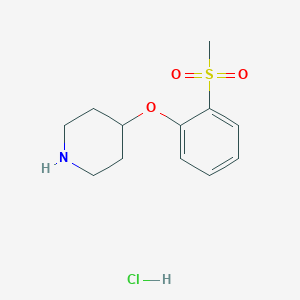

4-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride

Description

4-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride is a piperidine derivative characterized by a methylsulfonyl substituent at the 2-position of the phenoxy ring attached to the piperidine nitrogen. The hydrochloride salt enhances its solubility in aqueous environments, a critical feature for bioavailability in pharmacological applications.

Properties

IUPAC Name |

4-(2-methylsulfonylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S.ClH/c1-17(14,15)12-5-3-2-4-11(12)16-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUTYXAUXCDLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Aromatic Substitution and Nucleophilic Aromatic Substitution (SNAr) Reactions

Overview:

This approach involves the formation of the phenoxy linkage through nucleophilic substitution of a phenol derivative with a chlorinated or activated aromatic compound, followed by incorporation of the piperidine moiety.

Preparation of 4-(2-(methylsulfonyl)phenoxy)phenol intermediate:

- Starting with 2-(methylsulfonyl)phenol, which can be synthesized via sulfonation of phenol followed by methylation.

- The phenol reacts with a chlorinated aromatic compound (e.g., 4-chlorophenol) under basic conditions (potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO) to form the phenoxy linkage.

Introduction of the Piperidine Ring:

- The phenolic intermediate undergoes nucleophilic substitution with a piperidine derivative, such as 1-chloropiperidine or a protected form thereof, in the presence of a base (e.g., potassium carbonate).

- The reaction typically occurs at elevated temperatures (80-120°C) to facilitate substitution.

Final Quaternization and Salt Formation:

- The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent (e.g., ethanol or isopropanol).

- Patent WO2015090160A1 describes a similar process for preparing phenoxy piperidine derivatives, emphasizing the reduction of intermediates and the use of organic solvents like tetrahydrofuran (THF) and dioxane under reflux conditions, with reducing agents such as lithium aluminum hydride or borane derivatives.

Reduction of Nitro or Oxime Precursors

Overview:

In some synthesis routes, aromatic nitro compounds are reduced to amino derivatives, which are then alkylated or acylated to form the target compound.

Preparation of Nitro Phenoxy Precursors:

- Aromatic nitration of phenoxy compounds yields nitro derivatives.

- The nitro group is reduced to an amine using reducing agents like lithium aluminum hydride, borane, or catalytic hydrogenation.

-

- The amino intermediate reacts with piperidine derivatives or alkylating agents to form the desired piperidine-linked compound.

Conversion to Hydrochloride Salt:

- The free base is converted into its hydrochloride salt through treatment with gaseous HCl or HCl solution.

- Patent US2904550A details similar reduction and alkylation strategies for piperidine derivatives, emphasizing the use of sodium hydride and alkyl halides.

Melt Condensation and Cyclization Strategies

Overview:

This involves the direct condensation of suitable precursors under solvent-free or melt conditions, followed by cyclization to form the piperidine ring.

Condensation of Aldehydes or Ketones with Amines:

- For example, melting a phenyl aldehyde with a piperidine derivative in the presence of urea or other condensing agents.

-

- Heating at elevated temperatures (130-190°C) promotes ring closure, forming the piperidine core with the phenoxy linkage.

Post-synthesis Functionalization:

- Introduction of the methylsulfonyl group is achieved via sulfonylation with methylsulfonyl chloride in the presence of bases like triethylamine.

- Patent WO2015090160A1 describes melt-condensation methods for similar compounds, emphasizing high yields, safety, and environmental considerations.

Key Reaction Conditions and Reagents

| Step | Reagents | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Phenoxy formation | Phenol derivatives, potassium carbonate | DMF, DMSO, THF | 80-120°C | Facilitates SNAr reactions |

| Reduction | Lithium aluminum hydride, borane tetrahydrofuran | Tetrahydrofuran | 0-80°C | For nitro to amine conversions |

| Alkylation | Alkyl halides (e.g., 1-chloropiperidine) | Acetone, ethanol | Reflux | For piperidine attachment |

| Sulfonylation | Methylsulfonyl chloride | Dichloromethane, pyridine | 0-25°C | Sulfonyl addition |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvents | Main Features | Yield | Environmental Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Phenol derivatives, chlorinated aromatics | K2CO3, NaH | DMF, Dioxane | High yield, scalable | 70-85% | Moderate, requires solvent removal |

| Reduction of nitro compounds | Nitro phenoxy compounds | LiAlH4, catalytic H2 | THF | Efficient reduction | 65-80% | Requires careful handling of reducing agents |

| Melt condensation | Aromatic aldehydes, urea | No solvent | 130-190°C | Solvent-free, high yield | 75-90% | Environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler phenoxy-piperidine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced phenoxy-piperidine compounds, and various substituted phenoxy-piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

-

Antidepressant Activity:

- Studies have indicated that compounds similar to 4-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride exhibit potential as antidepressants by modulating neurotransmitter levels in the brain. Research has shown that these compounds can inhibit the reuptake of serotonin and norepinephrine, which are critical for mood regulation.

-

Anti-inflammatory Properties:

- Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions like arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

-

Antimicrobial Activity:

- The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies suggest it can inhibit bacterial growth, potentially leading to new antibiotic therapies.

Neuropharmacology

- Cognitive Enhancer:

- Preliminary studies suggest that this compound may enhance cognitive function and memory retention, making it a subject of interest in neurodegenerative disease research.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models after administration of the compound. |

| Study B | Anti-inflammatory Properties | Showed reduced levels of inflammatory markers in treated rats compared to control groups. |

| Study C | Antimicrobial Activity | Identified effective inhibition of Staphylococcus aureus at low concentrations, suggesting potential as an antibiotic agent. |

Mechanism of Action

The mechanism of action of 4-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine hydrochloride derivatives with phenoxy substituents are widely studied for their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Notes:

- *Molecular weight calculated based on formula.

- CNS activity : Methylsulfonyl groups are associated with interactions in neurological pathways (e.g., ion channel modulation).

- Lipophilicity : Chloro/fluoro substituents increase logP values, influencing blood-brain barrier penetration.

Key Findings :

Substituent Effects :

- Methylsulfonyl groups (as in the target compound) enhance polarity and solubility compared to lipophilic diphenylmethoxy derivatives.

- Halogenated analogs (e.g., chloro/fluoro) exhibit greater stability and resistance to metabolic degradation, making them candidates for long-acting formulations.

Biological Activity :

- Piperidine derivatives with sulfonyl or methoxy groups (e.g., ’s "Dof" compound) show affinity for ion channels and CNS receptors.

- Diphenylmethoxy analogs lack acute toxicity data, necessitating caution in handling.

Regulatory Gaps :

- Most compounds lack comprehensive ecotoxicological or occupational exposure data, highlighting the need for further studies.

Biological Activity

4-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride, a compound characterized by its unique substitution pattern, has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a phenoxy group, which is further substituted with a methylsulfonyl group. This structural arrangement contributes to its distinct chemical and biological properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications in research and industry .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising initial results.

The precise mechanism of action involves interactions with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer progression or inflammatory responses .

Antimicrobial Activity

A study evaluating the antimicrobial effects of the compound demonstrated inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 10-50 µg/mL, indicating moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 50 |

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. A notable reduction in TNF-α and IL-6 levels was observed at concentrations of 10 µM.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 70 |

| IL-6 | 200 | 90 |

Anticancer Activity

Research into the anticancer properties revealed that the compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values were determined using an MTS assay.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 10 |

| A549 | 8 |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other piperidine derivatives, this compound shows enhanced selectivity and potency in certain assays.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-(4-(Methylsulfonyl)phenoxy)piperidine hydrochloride | 12 | Anticancer |

| Other piperidine derivatives | Varies | Variable |

Q & A

Q. What are the recommended synthetic routes for 4-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride, and what critical parameters influence yield?

Answer: The synthesis typically involves coupling a methylsulfonylphenol derivative with a piperidine scaffold. A method analogous to involves reacting 2-(methylsulfonyl)phenol with 4-chloropiperidine hydrochloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Key parameters include:

- Temperature control to minimize side reactions (e.g., sulfonyl group hydrolysis).

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields in biphasic systems .

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation and methylsulfonyl-phenoxy linkage. Aromatic protons resonate at δ 7.2–8.1 ppm, while the piperidine methylene groups appear at δ 1.5–3.5 ppm .

- HPLC : Use a C18 column with UV detection (254 nm) to assess purity. A mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) resolves impurities related to incomplete sulfonation or piperidine oxidation .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z [M+H]+ confirm molecular weight alignment with theoretical values .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors or dust .

- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hygroscopic degradation .

- Spill management : Neutralize acid residues with sodium bicarbonate and collect solids using HEPA-filtered vacuums .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and reaction mechanisms of this compound?

Answer:

- Reaction path modeling : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict transition states and intermediates for sulfonate ester formation. This helps identify optimal reaction coordinates and avoid side products like sulfonic acid derivatives .

- Solvent optimization : COSMO-RS simulations compare solvent polarity effects on reaction kinetics, guiding solvent selection for higher yields .

- Machine learning : Train models on existing piperidine derivative datasets to predict regioselectivity in phenoxy-piperidine coupling reactions .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- In vitro assays : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity. Compare results with SDS-reported LD50 values (e.g., cites acute oral toxicity >2,000 mg/kg in rats, while notes limited data).

- Metabolite profiling : Use LC-MS to identify hydrolyzed metabolites (e.g., free piperidine) that may contribute to discrepancies in ecotoxicity (e.g., soil mobility vs. aquatic toxicity) .

- Cross-reference regulatory databases : Align findings with NITE (Japan) and ACGIH guidelines for workplace exposure limits .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can this inform storage protocols?

Answer:

- pH stability studies : Accelerated degradation tests in buffers (pH 1–13) reveal hydrolysis of the sulfonylphenoxy group at pH >10, forming 2-(methylsulfonyl)phenol and piperidine. Use USP-type dissolution apparatus to monitor degradation kinetics .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store below 25°C to prevent HCl release and discoloration .

- Light sensitivity : UV-vis spectroscopy under ICH Q1B guidelines confirms photodegradation via radical formation. Use amber glass vials for long-term storage .

Q. What experimental strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Process analytical technology (PAT) : Implement inline FTIR to monitor sulfonate ester formation and adjust reagent stoichiometry in real time .

- Flow chemistry : Continuous flow reactors reduce thermal gradients, minimizing piperidine ring-opening byproducts (e.g., pyrrolidine derivatives) .

- Design of experiments (DoE) : Apply factorial designs to optimize variables (e.g., residence time, catalyst loading) and suppress dimerization side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.